molecular formula C16H14O6 B1242613 Nidulalin A

Nidulalin A

Cat. No.: B1242613
M. Wt: 302.28 g/mol
InChI Key: BVPTZDRKEDPTOX-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nidulalin A is a member of the class xanthones which consists of a dihydroxanthone skeleton substituted by hydroxy groups at positions 4 and 8, a methyl group at position 6 and a methoxycarbonyl group at position 4a (the 4R,4aS stereoisomer). It is isolated from Emericella nidulans var lata and Penicillium and exhibits potent antitumour activity against both human and murine tumour cell lines. It has a role as an antimicrobial agent, an antineoplastic agent and a Penicillium metabolite. It is a member of xanthones, a member of phenols and a methyl ester.

Scientific Research Applications

Discovery and Structural Analysis

Nidulalin A, along with Nidulalin B, was first isolated from Emericella nidulans var. lata. These compounds were identified using chemical, spectroscopic investigation, and X-ray crystallographic studies. This initial discovery laid the groundwork for understanding the compound's structure and potential applications (Kawahara et al., 1994).

Antitumor Properties and DNA Topoisomerase II Inhibition

Subsequent research has focused on the synthesis of this compound analogs to improve stability and investigate their antitumor properties. These analogs have shown inhibitory activity against DNA topoisomerase II, an enzyme crucial for DNA replication and cell division, making them potential candidates for cancer therapy. One such analog demonstrated antitumor activity in a Colon 26 murine tumor model (Sato et al., 1999). Another study confirmed the inhibitory activity of this compound derivatives against DNA topoisomerases, further supporting their potential in cancer treatment (Sato et al., 2000).

Induction of Differentiation in Leukemia Cells

Nidulal, a derivative of this compound, has been identified as an inducer of differentiation in human promyelocytic leukemia cells. This compound, isolated from Nidula candida, also exhibited weak cytotoxic and antibiotic activities, suggesting its potential in leukemia treatment (Erkel et al., 1996).

Cytotoxicity and Antibacterial Activity

Nidulaxanthone A, a dimer of this compound with a unique heptacyclic ring system, was isolated from Aspergillus sp. F029. This compound and related analogs showed cytotoxicity against various cell lines and antibacterial activity, indicating its potential for broader pharmacological applications (Wang et al., 2020).

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate

InChI

InChI=1S/C16H14O6/c1-8-6-10(17)13-11(7-8)22-16(15(20)21-2)9(14(13)19)4-3-5-12(16)18/h3-7,12,17-18H,1-2H3/t12-,16+/m1/s1

InChI Key

BVPTZDRKEDPTOX-WBMJQRKESA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)O[C@@]3([C@@H](C=CC=C3C2=O)O)C(=O)OC)O

Canonical SMILES

CC1=CC(=C2C(=C1)OC3(C(C=CC=C3C2=O)O)C(=O)OC)O

Synonyms

F 390
F-390
nidulalin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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